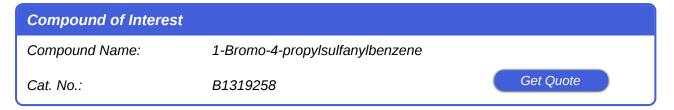




Application Notes and Protocols for the Functionalization of 1-Bromo-4propylsulfanylbenzene

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic functionalization of **1-Bromo-4-propylsulfanylbenzene**, a key intermediate in the synthesis of various organic materials and potential pharmaceutical agents. The following sections detail common and effective cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Kumada couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For **1-Bromo-4-propylsulfanylbenzene**, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

Typical Reaction Scheme:

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids



Entry	Aryl Bromi de	Boro nic Acid	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	1- Bromo -4-(1- octynyl)benze ne	Phenyl boroni c acid	Pd- catalys t II (1)	-	K₂CO₃	Water/ TBAB	60	2	95[1]
2	1- Bromo -4-(1- octynyl)benze ne	3- Chloro phenyl boroni c acid	Pd- catalys t II (1)	-	K₂CO₃	Water/ TBAB	60	2	94[1]
3	Unprot ected ortho- bromo aniline s	Variou s boroni c esters	CataC Xium A pallad acycle (10)	-	КзРО4	2- MeTH F	80	16	up to 97[2]
4	1- bromo -4- nitrobe nzene	Phenyl boroni c acid	GO@ NHC- Pd	-	K₂CO₃	H₂O/Et OH	80	0.5	98[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline based on typical conditions for Suzuki-Miyaura reactions of similar aryl bromides.

Materials:



- 1-Bromo-4-propylsulfanylbenzene (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Anhydrous and deoxygenated conditions
- Procedure:
 - 1. To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **1-Bromo-4-propylsulfanylbenzene**, the arylboronic acid, the palladium catalyst, and the base.
 - 2. Add the degassed solvent and stir the mixture.
 - 3. Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
 - 4. Upon completion, cool the reaction to room temperature.
 - 5. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - 7. Purify the crude product by column chromatography on silica gel.

graph Suzuki_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction



The Heck reaction facilitates the coupling of **1-Bromo-4-propylsulfanylbenzene** with alkenes to form substituted alkenes.

Typical Reaction Scheme:

Table 2: Heck Reaction of Aryl Bromides with Alkenes

Entry	Aryl Bromi de	Alken e	Catal yst (mol %)	Ligan d/Add itive	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	Aryl bromid es	n-Butyl acrylat e	Pd(db a) ₂ (0.5)	L.HBr (0.5)	CS ₂ CO	Dioxan e	120	16	High
2	1- bromo -4- nitrobe nzene	Styren e	Pd-L1 (0.5)	-	Na₂C O₃	DMA	50	1	99.87[4]
3	2- bromo naphth alene	Ethyl croton ate	Pd EnCat ®40 (0.8)	Et4NCI	AcON a	Ethan ol	140	0.5	-[5][6]

Experimental Protocol: Heck Reaction

This protocol is a general procedure based on common Heck reaction conditions.

- Materials:
 - 1-Bromo-4-propylsulfanylbenzene (1.0 equiv)
 - Alkene (1.1-1.5 equiv)
 - Palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%)



- Phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%)
- Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
- Solvent (e.g., DMF, NMP, Acetonitrile)
- Anhydrous and deoxygenated conditions
- Procedure:
 - In a sealed tube or Schlenk flask under an inert atmosphere, combine 1-Bromo-4propylsulfanylbenzene, the palladium catalyst, and the phosphine ligand.
 - 2. Add the degassed solvent, the alkene, and the base.
 - 3. Seal the vessel and heat the reaction to the required temperature (typically 100-140 °C).
 - 4. Monitor the reaction by TLC or GC/MS until the starting material is consumed.
 - 5. After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove any solids.
 - Wash the filtrate with water and brine, then dry the organic phase and concentrate.
 - 7. Purify the residue by chromatography to obtain the desired product.

graph Heck_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Figure 2: General workflow for a Heck coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of aryl amines from **1-Bromo-4-propylsulfanylbenzene**.[7][8]

Typical Reaction Scheme:

Table 3: Buchwald-Hartwig Amination of Aryl Halides



Entry	Aryl Halid e	Amin e	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	Aryl bromid es	Variou s amine s	Pd(db a)2	tBuDa vePho s	NaOtB u	Toluen e	-	-	-
2	Bromo benze ne	Carba zole	[Pd(all yl)Cl] ₂ (1)	t- BuXPh os (4)	NaOtB u	Toluen e	110	24	>95[9]
3	Bromo benze ne	Diphe nylami ne	[Pd(all yl)Cl]² (1)	XPhos (4)	NaOtB u	Toluen e	110	24	>95[9]
4	4- bromo -1H-1- tritylpy razole	Piperid ine	Pd(db a) ₂ (10)	tBuDa vePho s (20)	NaOtB u	Toluen e	100	12	60[3]

Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized protocol; optimization may be required for specific substrates.

- Materials:
 - 1-Bromo-4-propylsulfanylbenzene (1.0 equiv)
 - Amine (1.1-1.2 equiv)
 - Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
 - Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
 - \circ Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)



- Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
- Procedure:
 - 1. In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
 - 2. Add the **1-Bromo-4-propylsulfanylbenzene** and the amine.
 - 3. Add the anhydrous, deoxygenated solvent.
 - 4. Seal the tube and heat the reaction in an oil bath to the desired temperature (typically 80-110 °C).
 - 5. Monitor the reaction's progress.
 - 6. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
 - 7. Concentrate the filtrate and purify the residue by column chromatography.

graph Buchwald_Hartwig_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

Figure 3: General workflow for a Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is employed to couple terminal alkynes with **1-Bromo-4- propylsulfanylbenzene**, producing aryl alkynes.[10]

Typical Reaction Scheme:

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes



Entry	Aryl Halid e	Alkyn e	Pd Catal yst (mol %)	Cu Catal yst (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	2- Amino -3- bromo pyridin es	Termin al alkyne s	Pd(PP h₃)₂Cl₂ (2)	Cul (4)	Et₃N	THF	60	8-12	-[11]
2	Aryl bromid es	Termin al alkyne s	Pd(Ph CN)2Cl	Cul	i- Pr₂NH	Toluen e	RT	-	-[12]
3	(Heter o)aryl bromo sulfon yl fluorid es	Termin al alkyne s	PdCl₂(PPh₃)₂ (5)	Cul (10)	Et₃N	THF	RT	12	up to 99[13]

Experimental Protocol: Sonogashira Coupling

This is a representative protocol for the Sonogashira coupling.

- Materials:
 - 1-Bromo-4-propylsulfanylbenzene (1.0 equiv)
 - Terminal alkyne (1.2 equiv)
 - Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
 - Copper(I) iodide (CuI, 2-5 mol%)



- Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)
- Solvent (e.g., THF, DMF)
- Anhydrous and deoxygenated conditions
- Procedure:
 - 1. To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and **1-Bromo-4-propylsulfanylbenzene**.
 - 2. Add the degassed solvent and the base, followed by the terminal alkyne.
 - 3. Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
 - 4. Once the reaction is complete, quench with aqueous ammonium chloride solution.
 - 5. Extract the product with an organic solvent, wash the combined organic layers, and dry.
 - 6. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

graph Sonogashira_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Figure 4: General workflow for a Sonogashira coupling reaction.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent to introduce alkyl or aryl groups onto the **1-Bromo-4-propylsulfanylbenzene** core.

Typical Reaction Scheme:

Table 5: Kumada Coupling of Aryl Bromides with Grignard Reagents



Entry	Aryl Bromid e	Grignar d Reagent	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aryl bromides	t- Butylmag nesium chloride	NiCl ₂ ·(H ₂ O) _{1.5} (2.5)	THF	-10	0.5	moderate to good[14]
2	Unprotec ted bromoani lines	Alkyl Grignard reagents	Pd source/B uchwald- type ligand	-	-	-	-[14]
3	3- bromothi ophene	Hexylma gnesium bromide	Ni(dppp) Cl ₂	2- methyltet rahydrofu ran	reflux	2	-[15]

Experimental Protocol: Kumada Coupling

Care should be taken due to the reactive nature of Grignard reagents.

- Materials:
 - **1-Bromo-4-propylsulfanylbenzene** (1.0 equiv)
 - Grignard reagent (1.1-1.5 equiv)
 - o Nickel or Palladium catalyst (e.g., Ni(dppf)Cl2, Pd(PPh3)4, 1-5 mol%)
 - Anhydrous solvent (e.g., THF, Diethyl ether)
 - Strictly anhydrous and inert conditions
- Procedure:



- To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and 1-Bromo-4-propylsulfanylbenzene.
- 2. Add the anhydrous solvent.
- 3. Cool the mixture in an ice bath and slowly add the Grignard reagent dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).
- 5. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- 6. Extract the product with an organic solvent, wash, dry, and concentrate.
- 7. Purify the product by column chromatography.

graph Kumada_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Figure 5: General workflow for a Kumada coupling reaction.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.

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Methodological & Application





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